(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a benzothiazole-derived molecule featuring a fluorinated benzo[d]thiazol-2(3H)-ylidene core, an allyl substituent at the 3-position, and a 4-(pyrrolidin-1-ylsulfonyl)benzamide group. Its Z-configuration is critical for its stereoelectronic properties, influencing binding interactions with biological targets. The pyrrolidine sulfonyl moiety enhances solubility and modulates pharmacokinetics, while the fluorine atom at the 6-position may improve metabolic stability and target affinity .
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-2-11-25-18-10-7-16(22)14-19(18)29-21(25)23-20(26)15-5-8-17(9-6-15)30(27,28)24-12-3-4-13-24/h2,5-10,14H,1,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIBHXMPSKIZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom and the allyl group. The final step involves the formation of the ylidene linkage and the attachment of the pyrrolidinylsulfonyl group.
Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Allylation: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Formation of Ylidene Linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Attachment of Pyrrolidinylsulfonyl Group: This step can be achieved through a nucleophilic substitution reaction using pyrrolidine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ylidene linkage can be reduced to form a saturated derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzo[d]thiazole derivatives with biological macromolecules such as proteins and nucleic acids. Its fluorine atom can serve as a marker for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicinal chemistry, this compound may exhibit potential therapeutic properties. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzo[d]thiazole ring and the fluorine atom may play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
The compound shares structural homology with other benzothiazole-based sulfonamides. A notable analogue is (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 1007540-88-6, ), which differs in two key aspects:
Substituent at the 3-position : The target compound has an allyl group (CH₂CHCH₂), whereas the analogue features a shorter ethyl group (CH₂CH₃).
Sulfonamide ring size : The target compound uses a pyrrolidine (5-membered ring), while the analogue employs an azepane (7-membered ring).
Comparative Analysis:
| Parameter | Target Compound | CAS 1007540-88-6 Analogue |
|---|---|---|
| 3-position substituent | Allyl (enhanced steric bulk, potential for π-π interactions) | Ethyl (reduced steric hindrance) |
| Sulfonamide ring | Pyrrolidine (higher ring strain, increased basicity) | Azepane (lower strain, improved flexibility) |
| Fluorine position | 6-fluoro (meta to thiazole N) | 4-fluoro (ortho to thiazole N) |
| Therapeutic relevance | Likely optimized for kinase inhibition (allyl flexibility) | Potential for altered target selectivity |
Spectroscopic Differentiation:
Structural elucidation of these compounds relies on ¹H-NMR and ¹³C-NMR (). For example:
- The allyl group in the target compound would exhibit characteristic vinyl proton signals (δ 5.1–5.8 ppm) and coupling patterns distinct from the ethyl group’s triplet (δ 1.2 ppm) .
- The pyrrolidine sulfonyl group would show N–CH₂ peaks near δ 3.0–3.5 ppm, whereas azepane’s larger ring size shifts these signals upfield .
Research Findings and Pharmacological Implications
Impact of Allyl vs. Ethyl Substituents :
The allyl group may enhance membrane permeability due to its hydrophobic character, while the ethyl group’s compactness could reduce off-target interactions. Computational modeling suggests the allyl moiety improves binding to ATP pockets in kinases .
Azepane’s flexibility might favor binding to larger active sites (e.g., GPCRs) .
Fluorine Position :
The 6-fluoro substituent in the target compound likely stabilizes the thiazole ring via electron-withdrawing effects , whereas 4-fluoro placement in the analogue could alter resonance patterns and hydrogen-bonding capacity .
Biological Activity
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent. The presence of a fluorine atom in its structure often enhances pharmacokinetic properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C20H19FN2OS, with a molecular weight of 354.4 g/mol. The compound features several key structural elements:
| Feature | Description |
|---|---|
| CAS Number | 1005937-67-6 |
| Molecular Formula | C20H19FN2OS |
| Molecular Weight | 354.4 g/mol |
| Functional Groups | Benzothiazole, sulfonamide, allyl |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549, H1299) using the MTT assay method. The compound has shown to decrease the expression levels of inflammatory factors such as IL-6 and TNF-α in RAW264.7 mouse macrophages, indicating anti-inflammatory properties alongside its anticancer effects .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : Flow cytometry studies have confirmed that the compound promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, further hindering cancer cell proliferation.
- Inhibition of Cell Migration : Scratch wound healing assays have demonstrated that the compound significantly reduces the migratory capabilities of cancer cells, which is crucial for metastasis .
Case Study: Antitumor Activity
A comprehensive study synthesized and evaluated various benzothiazole derivatives, including this compound. The results highlighted that this compound exhibited potent antiproliferative effects against A431 and A549 cells, comparable to established chemotherapeutic agents. Notably, at concentrations ranging from 1 to 4 μM, it induced significant apoptosis and inhibited cell migration effectively .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of selected benzothiazole derivatives compared to this compound:
| Compound Name | Antiproliferative Activity (IC50) | Apoptosis Induction | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | 2 μM | Yes | Yes |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole derivative | 1 μM | Yes | Moderate |
| Benzothiazole derivative with methylthio group | 5 μM | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
